Fmoc-Ala-OPfp, or N-(9-fluorenylmethoxycarbonyl)-L-alanine-phenylphosphonate, is a chemical compound with the molecular formula C24H16F5NO4 and a molecular weight of 445.39 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino acid alanine, along with a phenylphosphonate moiety. This compound is characterized by its solid form and is typically white to light yellow in color. Fmoc-Ala-OPfp is primarily used in peptide synthesis due to its ability to act as an activated ester, facilitating the coupling of amino acids in solid-phase peptide synthesis.
Fmoc-Ala-OPfp might exhibit some potential hazards:
Fmoc-Ala-OPfp is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used technique to build peptides in a controlled and efficient manner. It contains two key functional groups:
The combination of these functionalities makes Fmoc-Ala-OPfp a versatile building block for constructing various peptide sequences.
Fmoc-Ala-OPfp finds application in diverse research areas due to its role in peptide synthesis. Here are some examples:
While specific biological activity data for Fmoc-Ala-OPfp is limited, compounds containing alanine are known to play significant roles in various biological processes. Alanine itself is a non-essential amino acid involved in protein synthesis and metabolism. The introduction of the Fmoc and phenylphosphonate groups may enhance interactions with biological systems, although further studies would be required to elucidate specific activities.
The synthesis of Fmoc-Ala-OPfp generally involves several steps:
Fmoc-Ala-OPfp has several applications:
Interaction studies involving Fmoc-Ala-OPfp focus on its coupling efficiency and reactivity with various amines and other nucleophiles. Research indicates that the presence of the phenylphosphonate group enhances reactivity compared to standard carboxylic acid derivatives, making it a valuable tool in peptide chemistry .
Several compounds are structurally or functionally similar to Fmoc-Ala-OPfp:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-L-Alanine | Amino Acid Derivative | Basic structure similar but lacks phosphonate group |
Fmoc-Glycine | Amino Acid Derivative | Smaller side chain; less steric hindrance |
Fmoc-L-Leucine | Amino Acid Derivative | Larger side chain; impacts peptide folding |
Boc-Ala-OPfp | Amino Acid Derivative | Uses Boc protecting group instead of Fmoc |
Fmoc-Ala-OPfp's combination of an alanine backbone with a phenylphosphonate moiety sets it apart from other common derivatives like Boc-Ala or even other Fmoc derivatives due to its enhanced reactivity and potential applications in phosphorylation.
Irritant